Rivaroxaban metabolite M18 is a significant compound resulting from the metabolic processing of rivaroxaban, an oral anticoagulant that serves as a direct inhibitor of Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism. The understanding of M18 is crucial in evaluating the pharmacokinetics and potential therapeutic implications of rivaroxaban.
Rivaroxaban is synthesized and marketed under the brand name Xarelto. It was developed by Bayer and Johnson & Johnson and received approval from the U.S. Food and Drug Administration in 2011. The compound undergoes extensive metabolism, primarily in the liver, where various metabolites, including M18, are formed through different enzymatic pathways.
The synthesis of rivaroxaban involves multiple steps, primarily focusing on the formation of its active structure followed by purification processes. The synthesis pathway includes:
The synthesis typically employs high-performance liquid chromatography for purification and characterization, ensuring that the final product meets stringent quality control standards . The synthetic route also emphasizes minimizing impurities, which is critical for maintaining drug safety and efficacy.
M18 is a carboxylic acid derivative formed from the oxidation of an aldehyde intermediate (M16). Its structure can be represented as follows:
M18's molecular formula is , reflecting its derivation from rivaroxaban through oxidative processes. The compound's structural characteristics influence its pharmacological properties and metabolic pathways.
The formation of metabolite M18 occurs through specific biochemical reactions involving rivaroxaban:
The metabolic conversion to M18 predominantly involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2, which facilitate the oxidation processes essential for generating this metabolite .
Rivaroxaban's mechanism of action as an anticoagulant involves competitive inhibition of Factor Xa, which plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. This inhibition effectively reduces thrombin generation, thereby preventing clot formation.
Rivaroxaban metabolite M18 plays a role in pharmacokinetic studies aimed at understanding drug metabolism and safety profiles in clinical settings. Its identification aids in assessing potential drug interactions and variations in patient responses based on metabolic pathways.
M-18 (2-[2-chloro-4-(carboxycarbamoyl)thiophen-3-yl]-N-(4-carboxymorpholin-3-yl)acetamide) is a terminal carboxylic acid derivative originating from the biotransformation of rivaroxaban’s intermediate metabolite M-15. The conversion follows a sequential oxidation pathway:
Table 1: Key Intermediates in M-18 Synthesis Pathway
Metabolite | Chemical Designation | Enzymatic Step |
---|---|---|
M-15 | Primary amine derivative | Hydrolytic cleavage |
M-16 | Aldehyde intermediate (2-[...]thiophen-3-yl]acetamide) | MAO-mediated oxidation |
M-18 | Carboxylic acid derivative | ALDH-mediated oxidation |
Aldehyde dehydrogenase (ALDH) is pivotal in the irreversible conversion of M-16 to M-18:
Table 2: ALDH Isoforms Involved in M-18 Synthesis
ALDH Isoform | SEC Volume (ų) | Substrate Preference | Role in M-18 Formation |
---|---|---|---|
ALDH1A1 | 589 ± 59 | Bulky aldehydes | High activity |
ALDH2 | 403 ± 53 | Small aldehydes | Limited activity |
ALDH3A1 | Not specified | Aromatic aldehydes | Unknown |
In vitro studies using liver microsomes and hepatocytes reveal conserved M-18 synthesis across species, albeit with kinetic differences:
M-18 synthesis occurs exclusively via non-CYP pathways:
M-18 exhibits distinct stability profiles under experimental vs. physiological conditions:
Table 3: Metabolic Stability Parameters of M-18
Parameter | In Vitro (Human Hepatocytes) | In Vivo (Observed) |
---|---|---|
Half-life (t₁/₂) | >240 minutes | Not determined |
Plasma Protein Binding | <20% | ~90% (albumin-bound) |
Primary Elimination Route | N/A | Renal |
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3